(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester
CAS No.: 103733-31-9
Cat. No.: VC0128717
Molecular Formula: C₁₆H₂₃NO₄
Molecular Weight: 293.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103733-31-9 |
---|---|
Molecular Formula | C₁₆H₂₃NO₄ |
Molecular Weight | 293.36 |
IUPAC Name | tert-butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12/h7-8,12,17H,6,9H2,1-5H3/t12-/m0/s1 |
SMILES | CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC |
Introduction
Chemical Identity and Structure
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester is characterized by its unique molecular structure featuring an isoquinoline framework with specific functional groups and stereochemistry. The compound is identified by several key parameters as outlined in Table 1.
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
CAS Number | 103733-31-9 |
Molecular Formula | C16H23NO4 |
Molecular Weight | 293.36 g/mol |
Exact Mass | 293.16270821 |
InChIKey | JSPJLGNGNOQHCF-LBPRGKRZSA-N |
Stereochemistry | (S) configuration |
The compound is structurally distinguished by an isoquinoline core, which is a bicyclic compound featuring a fused benzene and pyridine ring system. The presence of two methoxy groups (-OCH3) at the 6 and 7 positions enhances its solubility and reactivity profiles. The tert-butyl ester functional group contributes significantly to its stability and influences its pharmacokinetic properties, making it potentially valuable in medicinal chemistry applications .
The (S) designation refers to the specific spatial arrangement of atoms around the chiral carbon at position 3, indicating its absolute configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is critical for its biological activity, as the S configuration is typically preferred for optimal biological interactions .
Physical and Chemical Properties
The physical and chemical properties of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester influence its behavior in various environments and applications. Understanding these properties is essential for predicting its reactivity, stability, and behavior in biological systems.
Table 2: Physical and Chemical Properties
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Color | Yellow | Observed |
Boiling Point | 402°C | Experimental |
Flash Point | 195.8°C | Experimental |
Density | 1.096 g/cm³ | Experimental |
Refractive Index | 1.509 | Experimental |
Vapor Pressure | 1.29E-06 mmHg at 25°C | Experimental |
pKa | 7.00±0.40 | Predicted |
PSA | 56.79 | Calculated |
XLogP3 | 2.39 | Calculated |
The compound exhibits good solubility in various organic solvents including chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol . This solubility profile facilitates its application in diverse chemical and biological investigations. The presence of the tert-butyl ester group provides protection for the carboxylic acid moiety, which can be selectively cleaved under specific reaction conditions .
Its relatively high boiling point (402°C) and flash point (195.8°C) indicate good thermal stability, while its moderate XLogP3 value (2.39) suggests a balanced lipophilicity that may contribute to favorable membrane permeability in biological systems .
Synthesis and Preparation
The synthesis of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester can be achieved through several routes, with the most common starting from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The general synthetic pathway involves protecting the carboxylic acid group, typically as an ester.
One documented method involves the following steps:
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Protection of 1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid (S-form) using di-tert-butyl dicarbonate
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Reaction with isobutylene in dioxane and concentrated sulfuric acid under nitrogen
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Purification through extraction and precipitation
A specific synthesis example described in the literature begins with passing 447 g of isobutylene into a 0°C solution of 63.5 g of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (S-form) in 650 ml of dry dioxane and 65 ml of concentrated sulfuric acid under nitrogen. The reaction vessel is sealed and shaken for 17 hours at room temperature. After venting, the mixture is poured into cold 2N sodium hydroxide, and the product is extracted into ether. The ether solution is washed with water, dried, and concentrated to about 500 ml, then treated with excess 6N isopropanolic hydrochloric acid to precipitate the product .
An alternative synthesis pathway involves:
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Reaction of 2-amino-3-(3,4-dimethoxyphenyl)-propionic acid with di-tert-butyl dicarbonate
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Formylation followed by reduction
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Cyclization to form the isoquinoline structure with the correct stereochemistry
The stereochemistry of the final product is critical, with the S configuration being preferred for biological activity. Various purification techniques, including recrystallization from ethanol/ether, can be employed to obtain high-purity material with specific optical rotation values ([α]D23 = -88.7 in 2% MeOH for the hydrochloride salt) .
Biological Activity and Applications
Pharmaceutical Relevance
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester serves as an important intermediate in pharmaceutical synthesis. It appears as an impurity in the production of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension . The control and characterization of this compound is therefore relevant for pharmaceutical quality control processes.
The compound belongs to a class of isoquinoline alkaloids that have demonstrated diverse pharmacological activities. The isoquinoline framework is known to be present in numerous bioactive natural products and pharmaceutical compounds, contributing to various therapeutic effects .
Research Findings on Related Compounds
While specific research on (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester itself is limited in the available literature, a closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been extensively studied for its antiproliferative properties against hepatocellular carcinoma.
A significant study published in the scientific literature evaluated the in vivo antiproliferative action of this related compound in diethylnitrosamine-induced hepatocarcinogenic rats. The research assessed various parameters to determine the efficacy of the compound:
Table 3: Effect of M1 (Related Compound) on Liver Enzymes in Rats
Groups | ALT (U/L) | AST (U/L) |
---|---|---|
Control | 38.89 ± 3.53 | 26.52 ± 4.67 |
Toxic (DEN) | 143.50 ± 2.70 | 112.56 ± 5.88 |
DEN+5-FU | 68.36 ± 5.32 | 61.58 ± 4.17 |
M1 50 mg/kg | 88.4 ± 3.18 | 47.73 ± 1.76 |
M1 100 mg/kg | 58.04 ± 2.84 | 40.95 ± 1.35 |
The study demonstrated that the related compound exhibited protective effects on liver function, as evidenced by the normalization of liver enzymes (ALT and AST) in treated rats. Additional biochemical parameters, including oxidative stress markers, also showed improvement after treatment with the compound .
Table 4: Effect of M1 on Oxidative Stress Parameters in Liver
Groups | SOD (U/μg of protein) | CAT (nM of H₂O₂/min/μg of protein) | Reduced GSH (μM/μg of protein) | PC (μM/μg of protein) | MDA (nM/μg of protein) |
---|---|---|---|---|---|
Control | 8.34 ± 0.57 | 12.13 ± 0.86 | 8.07 ± 0.24 | 0.18 ± 0.01 | 23.15 ± 2.69 |
Toxic (DEN) | 2.45 ± 0.39 | 4.85 ± 0.37 | 4.60 ± 0.27 | 0.96 ± 0.14 | 98.78 ± 4.45 |
DEN+5-FU | 6.99 ± 0.43 | 9.30 ± 0.35 | 7.30 ± 0.39 | 0.35 ± 0.07 | 46.24 ± 0.26 |
M1 50 mg/kg | 5.92 ± 0.72 | 6.51 ± 0.29 | 5.40 ± 0.42 | 0.46 ± 0.08 | 51.60 ± 1.009 |
M1 100 mg/kg | 6.14 ± 0.17 | 7.52 ± 0.7 | 6.69 ± 0.30 | 0.40 ± 0.02 | 45.20 ± 1.05 |
Histopathological studies and scanning electron microscopic analysis further confirmed the protective effects of the compound on liver tissue architecture. The research also utilized NMR-based metabolomics to identify metabolic alterations induced by the compound treatment .
These findings suggest that the isoquinoline class of compounds, to which (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester belongs, may possess significant therapeutic potential, particularly in the treatment of liver disorders and cancer.
Parameter | Information |
---|---|
Purity | Typically ≥99% for research grade |
Available Quantities | 500 mg to 25 kg |
Price Range | 1,151.00 € for 500 mg (as of 2019) |
Storage Conditions | -20°C freezer |
Grade | Research/Industrial |
Packaging | Typically in drums for industrial quantities |
The compound is available in both the free base form and as the hydrochloride salt. The hydrochloride salt form may offer advantages in terms of stability and solubility in certain applications .
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